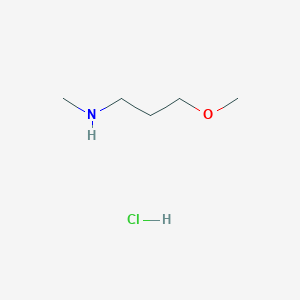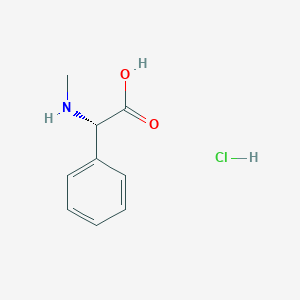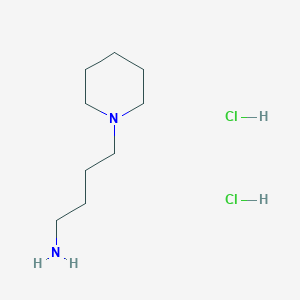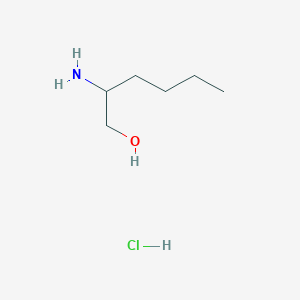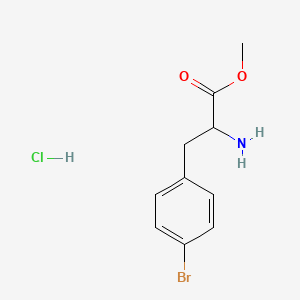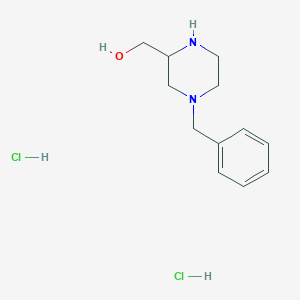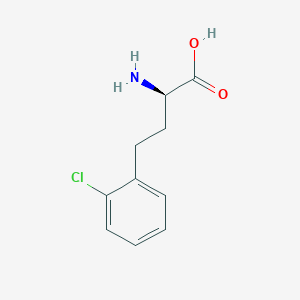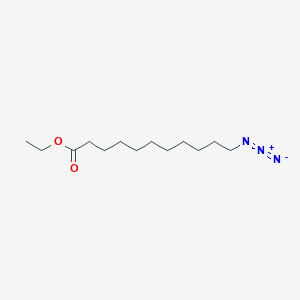
Ethyl 11-azidoundecanoate
Vue d'ensemble
Description
Ethyl 11-azidoundecanoate is a useful research compound. Its molecular formula is C13H25N3O2 and its molecular weight is 255.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 11-azidoundecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 11-azidoundecanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Industrial Applications : Ethyl 11-azidoundecanoate and similar compounds are used in chemical synthesis. For instance, 11-fluoroundecanoic acid, synthesized using potassium fluoride and 11-bromo undecanoic acid, finds applications in cosmetics and as anti-rust additives in water-based cutting fluids (Requirand et al., 1992).
Biological Activity and Pharmaceutical Research : Several derivatives exhibit significant biological activities. For example, Ethyl (E)-3,5-ethano-7,11-dimethyl-2,4-dodecadienoate shows potent juvenile hormone activity, impacting various insects (Henrick et al., 1978). Additionally, compounds like 10-Oxo-11-dodecenoic acid and 11-Oxo-12-tridecenoic acid have demonstrated antitumor and antifungal activities, suggesting their potential in cancer treatment (Kinoshita & Umezawa, 1961).
Materials Science : In materials science, modifications of compounds like Ethyl 11-azidoundecanoate are utilized. For instance, amino-esters are used to modify chlorinated natural rubber, creating long-life antifouling paints without toxic moieties (Makani et al., 1984).
Medical Research and Drug Development : The metabolites of compounds related to Ethyl 11-azidoundecanoate, like SN-38 from CPT-11, play crucial roles in the antitumor effect of these drugs. These compounds have been studied extensively for their roles in cancer treatment, including advanced non-small-cell lung cancer (Negoro et al., 1991).
Enzyme Interaction Studies : Research on these compounds also extends to understanding their interactions with enzymes. For example, carboxylesterases are critical in activating drugs like CPT-11, and variations in the enzyme's active site can affect drug metabolism and efficacy (Wadkins et al., 2001).
Propriétés
IUPAC Name |
ethyl 11-azidoundecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-2-18-13(17)11-9-7-5-3-4-6-8-10-12-15-16-14/h2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKSQNYXNAKXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 11-azidoundecanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




